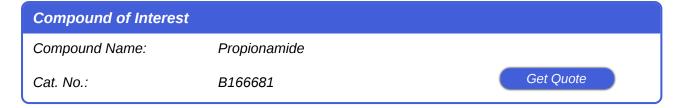


Propionamide Hydrolysis: A Comprehensive Technical Guide to Kinetics and Mechanism

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionamide, a simple aliphatic amide, serves as a fundamental model for understanding the hydrolysis of the amide bond, a reaction of paramount importance in chemistry and biology. The stability and reactivity of the amide linkage are central to the structure of proteins, the efficacy of numerous pharmaceuticals, and the synthesis of various organic compounds. This in-depth technical guide provides a comprehensive overview of the kinetics and mechanisms governing the hydrolysis of **propionamide** under both acidic and basic conditions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of amide bond cleavage.

The hydrolysis of **propionamide**, the cleavage of the C-N bond by water, can be effectively catalyzed by both acids and bases.[1][2] In neutral water, the reaction is exceedingly slow.[2] This guide will delve into the mechanistic pathways of these catalyzed reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying these processes in the laboratory.

Reaction Mechanisms

The hydrolysis of **propionamide** proceeds through distinct mechanisms under acidic and basic conditions, both involving nucleophilic attack at the carbonyl carbon.



Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of **propionamide** is a multi-step process initiated by the protonation of the carbonyl oxygen.[3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] The subsequent steps involve proton transfers and the eventual elimination of an ammonium ion to yield propanoic acid.[3] The overall reaction is typically second-order, being first-order with respect to both the amide and the acid concentrations.[4]

The acid-catalyzed hydrolysis of an amide is generally not a reversible reaction because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[3]

Overall Reaction:

 $CH_3CH_2CONH_2 + H_3O^+ + H_2O \rightarrow CH_3CH_2COOH + NH_4^+$

A diagram illustrating the acid-catalyzed hydrolysis pathway is provided below.

Caption: Acid-catalyzed hydrolysis of **propionamide**.

Base-Catalyzed (Alkaline) Hydrolysis

In the presence of a strong base, such as sodium hydroxide, **propionamide** undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] This addition forms a tetrahedral intermediate.[5] The subsequent step, the elimination of the amide anion (NH₂⁻), is generally considered the rate-determining step, as the amide anion is a poor leaving group.[5] The reaction is driven to completion by the rapid deprotonation of the newly formed carboxylic acid by the strongly basic amide anion.[5] The overall kinetics of base-catalyzed hydrolysis are typically second-order, being first-order with respect to both the amide and the hydroxide ion.

Overall Reaction:

CH₃CH₂CONH₂ + OH⁻ → CH₃CH₂COO⁻ + NH₃

A diagram illustrating the base-catalyzed hydrolysis pathway is provided below.



Caption: Base-catalyzed hydrolysis of **propionamide**.

Quantitative Kinetic Data

The rate of **propionamide** hydrolysis is highly dependent on temperature, pH, and the solvent system. The following tables summarize key kinetic parameters for the acid- and base-catalyzed hydrolysis of **propionamide**.

Acid-Catalyzed Hydrolysis

The kinetics of the acid hydrolysis of **propionamide** have been studied in water-ethylene glycol mixtures.[4] The reaction follows overall second-order kinetics, first-order with respect to both the amide and the acid.[4] The rate of hydrolysis is observed to decrease with an increasing proportion of ethylene glycol in the solvent mixture.[4]

Table 1: Second-Order Rate Constants (k) for the Acid Hydrolysis of **Propionamide** in Water-Ethylene Glycol Mixtures at Various Temperatures[4]



Temperature (°C)	Ethylene Glycol (wt %)	k x 10 ⁵ (L mol ⁻¹ s ⁻¹)
25	0	1.86
10	1.62	
20	1.38	_
35	0	5.25
10	4.57	
20	3.89	_
45	0	13.8
10	12.0	
20	10.2	_
55	0	34.7
10	30.2	
20	25.7	_
65	0	83.2
10	72.5	
20	61.6	_

Table 2: Thermodynamic Parameters of Activation for the Acid Hydrolysis of **Propionamide** in Water-Ethylene Glycol Mixtures[4]



Ethylene Glycol (wt %)	E _a (kJ mol ⁻¹)	ΔH‡ (kJ mol ⁻¹)	ΔG‡ (kJ mol ⁻¹)	-ΔS‡ (J K ⁻¹ mol ⁻¹)
0	78.7	76.1	103.8	93.3
10	78.7	76.1	104.2	94.6
20	78.7	76.1	104.6	95.8
30	79.1	76.5	105.0	96.2
40	79.5	77.0	105.4	95.8
50	79.9	77.4	105.9	96.2
60	80.3	77.8	106.3	96.2
70	81.2	78.7	106.7	94.1
80	82.0	79.5	107.1	93.3

Base-Catalyzed (Alkaline) Hydrolysis

The alkaline hydrolysis of a series of alkyl-substituted amides, including **propionamide**, has been investigated to determine the influence of structure on reactivity. The rate of hydrolysis is influenced by a combination of polar, steric, and hyperconjugative factors.

Table 3: Enthalpies and Entropies of Activation for the Alkaline Hydrolysis of **Propionamide**



Parameter	Value	Reference
ΔH‡ (kcal mol ⁻¹)	16.5	Bolton, P. D., & Jackson, G. L. (1971). Hydrolysis of Amides. V. Alkaline Hydrolysis of Alkyl-Substituted Amides. Australian Journal of Chemistry, 24(5), 969-974.
ΔS‡ (cal K ⁻¹ mol ⁻¹)	-23.1	Bolton, P. D., & Jackson, G. L. (1971). Hydrolysis of Amides. V. Alkaline Hydrolysis of Alkyl-Substituted Amides. Australian Journal of Chemistry, 24(5), 969-974.

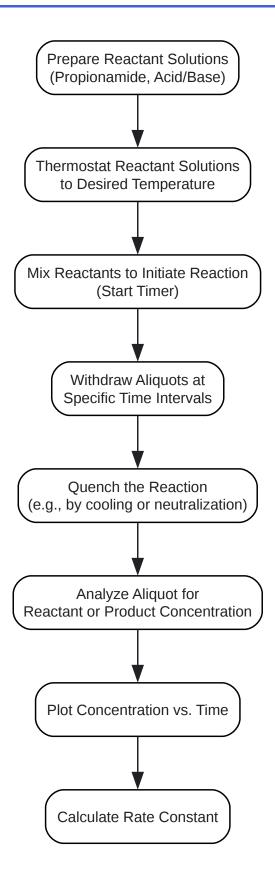
Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable kinetic data. The following sections outline methodologies for studying the acid- and base-catalyzed hydrolysis of **propionamide**.

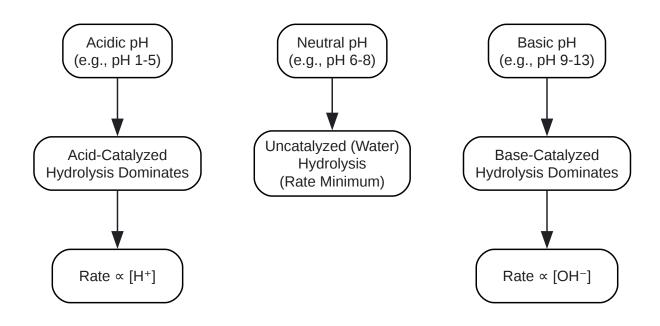
General Experimental Workflow

A general workflow for a kinetic study of **propionamide** hydrolysis is depicted below.









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